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Compound of Interest

Compound Name: Phgdh-IN-3

Cat. No.: B11927240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of 3-phosphoglycerate

dehydrogenase (PHGDH), Phgdh-IN-3 and NCT-503. PHGDH is a critical enzyme in the de

novo serine biosynthesis pathway, a metabolic route often upregulated in cancer to support

rapid cell proliferation. Both Phgdh-IN-3 and NCT-503 target this enzyme, making them

valuable tools for cancer research and potential therapeutic development. This document

summarizes their efficacy based on available experimental data, details the methodologies

used in these studies, and visualizes the relevant biological pathways and experimental

workflows.

At a Glance: Key Efficacy Parameters
Parameter Phgdh-IN-3 NCT-503

Target
Phosphoglycerate

Dehydrogenase (PHGDH)

Phosphoglycerate

Dehydrogenase (PHGDH)

IC50 Value 2.8 µM 2.5 µM

Mechanism of Action Not specified
Non-competitive with respect

to 3-PG and NAD+

Oral Bioavailability Yes (82.0% in mice) Not reported
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In Vitro Efficacy
The in vitro potency of Phgdh-IN-3 and NCT-503 against the PHGDH enzyme is comparable,

with IC50 values in the low micromolar range. NCT-503 has been extensively characterized

across a panel of cancer cell lines, demonstrating selective toxicity towards those with high

PHGDH expression.

Table 1: In Vitro Efficacy Data

Parameter Phgdh-IN-3 NCT-503

PHGDH IC50 2.8 µM 2.5 µM[1]

Cellular EC50
Not explicitly reported in the

provided search results.

8–16 μM in PHGDH-

dependent cell lines (e.g.,

MDA-MB-468, BT-20)[1]

Binding Affinity (Kd) 2.33 µM
Not explicitly reported in the

provided search results.

Notes

Has sensitivity to cell lines with

PHGDH gene amplification or

overexpression.

Shows minimal cross-reactivity

against a panel of other

dehydrogenases and 168

GPCRs.[1]

In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models. Phgdh-
IN-3 has the notable advantage of being orally active.

Table 2: In Vivo Efficacy Data
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Parameter Phgdh-IN-3 NCT-503

Animal Model
Balb/c nude mice with PC9

xenografts

NOD.SCID mice with MDA-

MB-468 and MDA-MB-231

orthotopic xenografts

Dosing
12.5, 25, 50 mg/kg, i.p., once

daily for 31 days
40 mg/kg, i.p., daily

Observed Effects

Significant delay in tumor

growth and reduction in tumor

weight at 25 mg/kg.

Reduced growth and weight of

PHGDH-dependent MDA-MB-

468 xenografts; no effect on

PHGDH-independent MDA-

MB-231 xenografts.[1]

Pharmacokinetic Properties
A key differentiator between the two compounds is the available pharmacokinetic data, with

Phgdh-IN-3 showing excellent oral bioavailability.

Table 3: Pharmacokinetic Data

Parameter Phgdh-IN-3 (in ICR mice) NCT-503 (in mice)

Administration Route
Intravenous (1 mg/kg) and Oral

(3 mg/kg)
Intraperitoneal

AUC (h•ng/mL)
38,358 ± 14,768 (i.v.), 94,386 ±

23,416 (p.o.)
14,700 hr*ng/mL

Half-life (T1/2)
4.94 ± 0.38 h (i.v.), 4.74 ± 0.30

h (p.o.)
2.5 h

Cmax (ng/mL) 8842 ± 1755 (p.o.) ~20 µM in plasma

Oral Bioavailability (F%) 82.0% Not reported

Signaling Pathways and Experimental Workflows
PHGDH in the Serine Biosynthesis Pathway
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The diagram below illustrates the central role of PHGDH in the de novo serine biosynthesis

pathway, which branches off from glycolysis. Inhibition of PHGDH by compounds like Phgdh-
IN-3 and NCT-503 blocks the conversion of 3-phosphoglycerate to 3-phospho-

hydroxypyruvate, thereby depleting the cell of de novo synthesized serine and its downstream

metabolites, which are crucial for nucleotide synthesis and cell proliferation.

Glycolysis

Serine Biosynthesis Pathway Downstream PathwaysGlucose G6P F6P F16BP 3-PG

3-PHP

PHGDH

3-PS
PSAT1

Serine
PSPH

Glycine One-Carbon Metabolism Nucleotide Synthesis DNA/RNA Synthesis Cell Proliferation

Phgdh-IN-3 / NCT-503
Inhibition

Click to download full resolution via product page

Caption: The role of PHGDH in the serine biosynthesis pathway and its inhibition.

General Experimental Workflow for PHGDH Inhibitor
Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of PHGDH

inhibitors, from initial in vitro screening to in vivo efficacy studies.
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In Vitro Evaluation

In Vivo Evaluation

Enzymatic Assay (IC50 determination)

Cell-based Assays in PHGDH-high vs. PHGDH-low cell lines

Metabolomic Analysis (Serine levels, downstream metabolites)

Pharmacokinetic Studies (ADME)

Lead Compound Selection

Xenograft Tumor Models

Tumor Growth Inhibition Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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